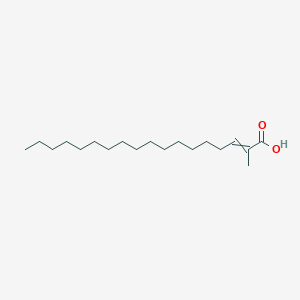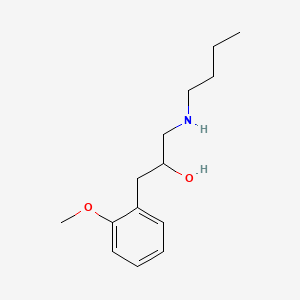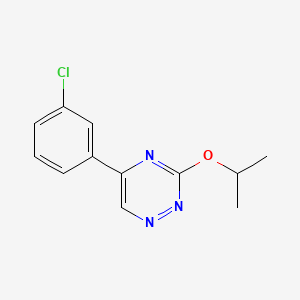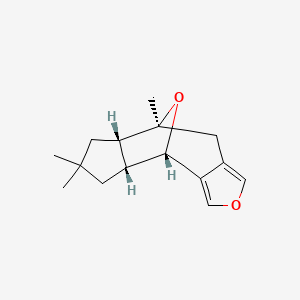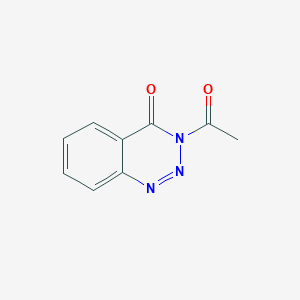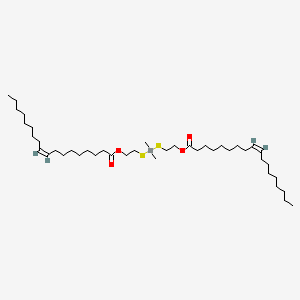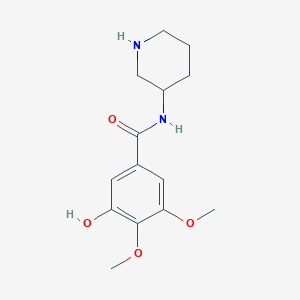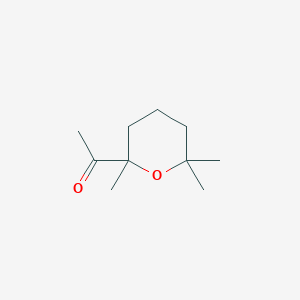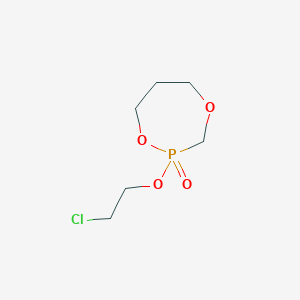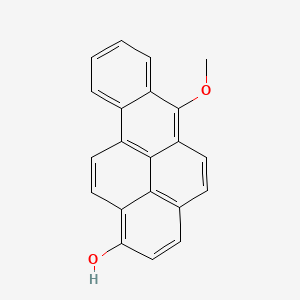
2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- is a heterocyclic organic compound featuring a six-membered ring with five carbon atoms and one oxygen atom. This compound is notable for its structural motif, which is present in many natural products and synthetic intermediates. The presence of the tetrahydro-2H-pyran ring imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- typically involves the reaction of 3,4-dihydropyran with an appropriate alkyne under acidic conditions. The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate, which is then subjected to further functionalization to introduce the tetradecen-9-ynyloxy group. Common reagents used in this synthesis include p-toluenesulfonic acid and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality 2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)-.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Reagents like sodium hydride and alkyl halides are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: A similar compound with a propynyloxy group instead of the tetradecen-9-ynyloxy group.
2-(6-Bromohexyloxy)tetrahydro-2H-pyran: Features a bromohexyloxy group, offering different reactivity and applications.
2-(3-Butynyloxy)tetrahydro-2H-pyran: Contains a butynyloxy group, used in various synthetic applications.
Uniqueness
2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- is unique due to its long alkyne chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
71317-77-6 |
|---|---|
Fórmula molecular |
C19H32O2 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
2-tetradec-12-en-9-ynoxyoxane |
InChI |
InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h2-3,19H,4,7-18H2,1H3 |
Clave InChI |
BKLBFHDEWXBINW-UHFFFAOYSA-N |
SMILES isomérico |
C/C=C/CC#CCCCCCCCCOC1CCCCO1 |
SMILES canónico |
CC=CCC#CCCCCCCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


